N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c1-12-2-4-13(5-3-12)15-9-28-19-22-23-20(24(15)19)29-10-18(25)21-14-6-7-16-17(8-14)27-11-26-16/h2-9H,10-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXNYQAJSYUYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Thiazolotriazole Moiety: This involves the reaction of 4-methylphenyl isothiocyanate with hydrazine to form a thiosemicarbazide intermediate, which is then cyclized with a suitable reagent to form the thiazolotriazole ring.
Coupling Reactions: The benzodioxole and thiazolotriazole intermediates are coupled using a sulfanylacetamide linker. This step typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiazolo[2,3-c][1,2,4]triazole exhibit significant anticancer properties. The presence of the benzodioxole moiety enhances the compound's ability to inhibit cancer cell proliferation by interfering with cellular signaling pathways. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines.
Antimicrobial Properties
The compound's thiazole and triazole components are known for their antimicrobial activities. Investigations into similar compounds have demonstrated efficacy against a range of pathogens, including bacteria and fungi. This suggests potential for N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide as an antimicrobial agent.
Anti-inflammatory Effects
Preliminary studies suggest that compounds with similar structural features may exhibit anti-inflammatory properties. The benzodioxole structure is associated with the modulation of inflammatory responses in vitro and in vivo.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Research on related thiazole derivatives has shown effectiveness in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammation and pain pathways.
Drug Delivery Systems
Due to its unique chemical structure, this compound could be explored for use in drug delivery systems. Its ability to form stable complexes with various drugs may enhance bioavailability and targeted delivery.
Polymer Chemistry
The compound's unique functional groups make it a candidate for incorporation into polymer matrices. Its potential to enhance thermal stability and mechanical properties of polymers could be beneficial in developing advanced materials for industrial applications.
Sensors and Electronics
Research into similar compounds indicates their potential use in sensor technologies due to their electronic properties. The incorporation of this compound into electronic devices could lead to improved sensitivity and selectivity in detecting various analytes.
Case Study 1: Anticancer Activity
A study conducted on a series of thiazole derivatives demonstrated that modifications at the benzodioxole position significantly enhanced anticancer activity against breast cancer cell lines. The study highlighted the importance of structural optimization in developing effective anticancer agents.
Case Study 2: Antimicrobial Efficacy
In vitro tests on related thiazolo-triazole compounds showed promising results against Methicillin-resistant Staphylococcus aureus (MRSA). The findings suggest that this compound could be further investigated for its antimicrobial potential.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzodioxole ring may interact with aromatic residues in proteins, while the thiazolotriazole moiety could form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Aromatic Substituents
a) 4-Chlorophenyl vs. 4-Methylphenyl
- Compound 7h (): Replaces the 4-methylphenyl group with a 4-chlorophenyl moiety and introduces a p-tolylaminomethyl side chain on the triazole ring.
- Impact : Chlorine’s electron-withdrawing nature could alter electronic distribution, affecting reactivity or target binding compared to the methyl group in the target compound.
b) Benzothiazole vs. Thiazolo-Triazole
Modifications in the Acetamide Side Chain
- 2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide (): Substitutes the benzodioxole group with a 3-hydroxypropyl chain.
- 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide (): Replaces the thiazolo-triazole with a thiadiazole ring and incorporates a 3-chloro-4-methylphenyl acetamide substituent. Thiadiazoles are known for antimicrobial activity, suggesting a possible divergence in biological targets .
Heterocyclic Core Replacements
- 2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (): Utilizes a tetrazole ring instead of triazole.
Pharmacological and Biochemical Insights
Anti-Exudative Activity
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (): Demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg. This suggests that sulfanyl-linked triazole-acetamides may share anti-inflammatory pathways, though the target compound’s benzodioxole group could modulate potency or toxicity .
Antimicrobial Potential
Structural and Electronic Comparisons
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a complex structure that includes a benzodioxole ring, a thiazole moiety, and a triazole derivative. Its unique structural characteristics contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential as antimicrobial agents .
- Anticancer Properties : The compound may inhibit specific kinases involved in cancer progression. For instance, related compounds have demonstrated high selectivity for Src family kinases (SFKs), which are implicated in tumor growth .
- Anti-inflammatory Effects : Some derivatives of benzodioxole have been noted for their ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases : The compound's structure allows it to interact with protein kinases critical for cell signaling pathways involved in cancer and inflammation.
- Antioxidant Activity : Some studies suggest that similar compounds enhance the activity of protective enzymes that detoxify carcinogens .
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of related compounds:
- Study on Antimicrobial Activity : A study reported that thiazole derivatives exhibited antimicrobial effects against Candida albicans and Staphylococcus aureus, indicating potential for this compound in treating infections .
| Compound | Activity | Organism |
|---|---|---|
| Thiazole Derivative | Antimicrobial | Staphylococcus aureus |
| Benzodioxole Analog | Anticancer | Tumor Xenograft Models |
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, typically starting with coupling a benzodioxole derivative to a thiazolo-triazol moiety via a sulfanyl bridge. Key steps include:
- Thioacetamide linkage formation : Reacting 2-amino-thiazole derivatives with chloroacetyl chloride in dioxane under basic conditions (e.g., triethylamine) at 20–25°C .
- Sulfanyl bridge optimization : Using anhydrous potassium carbonate in acetone or ethanol under reflux to facilitate nucleophilic substitution .
- Purification : Recrystallization from ethanol-DMF mixtures or chromatographic methods ensures >95% purity .
Q. How is the compound structurally characterized post-synthesis?
Standard characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the benzodioxole and thiazolo-triazol groups .
- Infrared Spectroscopy (IR) : Identifies functional groups like C=O (1650–1700 cm⁻¹) and S–C=N (650–750 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight within 2 ppm error .
Q. What solvents and catalysts are critical for stabilizing intermediates during synthesis?
- Solvents : Dioxane, dichloromethane, or acetone are preferred for their polarity and ability to dissolve aromatic intermediates .
- Catalysts : Triethylamine or pyridine for deprotonation; palladium catalysts for cross-coupling (if applicable) .
Advanced Research Questions
Q. How can researchers troubleshoot low yields in sulfanyl bridge formation?
Common issues and solutions:
- Competitive side reactions : Replace polar aprotic solvents (e.g., DMF) with acetone to minimize hydrolysis .
- Steric hindrance : Introduce electron-withdrawing groups (e.g., nitro) on the aryl ring to enhance electrophilicity .
- Temperature control : Maintain reflux at 60–80°C for 3–6 hours to ensure complete substitution .
Q. What strategies validate the compound’s bioactivity against specific molecular targets?
- Molecular docking : Use software like AutoDock Vina to predict binding affinity to enzymes (e.g., cytochrome P450 or kinase domains) .
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potency using MTT assays on cell lines (e.g., HeLa or MCF-7) .
- ADMET profiling : Assess pharmacokinetics via Caco-2 permeability or hepatic microsomal stability tests .
Q. How do structural modifications (e.g., substituent variation) impact pharmacological properties?
- Electron-donating groups (e.g., methoxy) : Enhance solubility but may reduce receptor binding .
- Halogen substitutions (e.g., chloro) : Improve metabolic stability and target affinity .
- Heterocyclic additions (e.g., pyridine) : Modulate selectivity for kinase inhibitors .
Q. What analytical methods resolve contradictions in reported bioactivity data?
- Dose-response curves : Ensure linearity (R² > 0.95) across 3–5 log concentrations to confirm potency .
- Control standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
- Meta-analysis : Cross-reference data with PubChem or ChEMBL entries to identify outliers .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Sulfanyl Bridge Formation
| Step | Solvent | Catalyst | Temperature | Yield Range |
|---|---|---|---|---|
| Thioacetamide linkage | Dioxane | Triethylamine | 20–25°C | 60–75% |
| Sulfanyl substitution | Acetone | K₂CO₃ | 60–80°C | 45–65% |
| Purification | Ethanol | – | RT | >95% purity |
| Sources: |
Q. Table 2: Bioactivity Data from Structural Analogues
| Modification | Target | IC₅₀/MIC | Assay Type |
|---|---|---|---|
| 4-Methylphenyl | CYP3A4 | 2.1 µM | Enzyme inhibition |
| 4-Fluorophenyl | Staphylococcus | 8 µg/mL | Broth dilution |
| Pyridinyl-triazole | HeLa cells | 12 µM | MTT assay |
| Sources: |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
